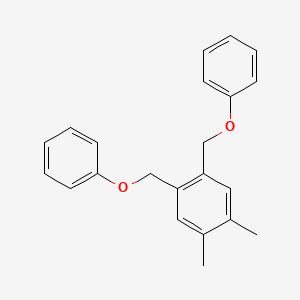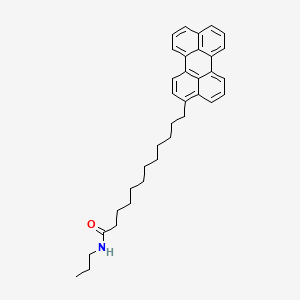
12-(Perylen-3-yl)-N-propyldodecanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12-(Perylen-3-yl)-N-propyldodecanamide is a complex organic compound that features a perylene moiety, which is known for its strong fluorescent properties. This compound is of significant interest in various scientific fields due to its unique structural and photophysical characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 12-(Perylen-3-yl)-N-propyldodecanamide typically involves the coupling of a perylene derivative with a dodecanamide chain. The process often starts with the functionalization of perylene to introduce reactive groups, followed by a coupling reaction with N-propyldodecanamide under controlled conditions. Common reagents used in these reactions include catalysts like palladium or copper complexes, and solvents such as dichloromethane or toluene .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial in maintaining the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 12-(Perylen-3-yl)-N-propyldodecanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield perylenequinone derivatives, while reduction could produce perylene dihydro derivatives .
Applications De Recherche Scientifique
12-(Perylen-3-yl)-N-propyldodecanamide has diverse applications in scientific research:
Chemistry: Used as a fluorescent probe in various analytical techniques due to its strong luminescence properties.
Biology: Employed in bioimaging to track cellular processes and interactions.
Medicine: Investigated for its potential in photodynamic therapy for cancer treatment.
Mécanisme D'action
The mechanism by which 12-(Perylen-3-yl)-N-propyldodecanamide exerts its effects is primarily through its interaction with light. The perylene moiety absorbs light and enters an excited state, which can then transfer energy to other molecules or generate reactive oxygen species (ROS) in the case of photodynamic therapy. The molecular targets and pathways involved include cellular membranes and proteins that interact with the excited state of the compound .
Comparaison Avec Des Composés Similaires
5-(Perylen-3-yl)ethynyl-arabino-uridine (aUY11): Known for its antiviral properties and ability to inhibit viral fusion.
Perylene diimides (PDI): Widely used in organic electronics and photovoltaics due to their excellent electron-accepting properties.
Uniqueness: 12-(Perylen-3-yl)-N-propyldodecanamide stands out due to its unique combination of a perylene moiety with a long alkyl chain, which enhances its solubility and interaction with biological membranes. This makes it particularly useful in applications requiring both strong fluorescence and amphiphilicity .
Propriétés
Numéro CAS |
847484-80-4 |
|---|---|
Formule moléculaire |
C35H41NO |
Poids moléculaire |
491.7 g/mol |
Nom IUPAC |
12-perylen-3-yl-N-propyldodecanamide |
InChI |
InChI=1S/C35H41NO/c1-2-25-36-33(37)22-11-9-7-5-3-4-6-8-10-15-26-23-24-32-30-20-13-17-27-16-12-19-29(34(27)30)31-21-14-18-28(26)35(31)32/h12-14,16-21,23-24H,2-11,15,22,25H2,1H3,(H,36,37) |
Clé InChI |
QDHSCJUOHGGLHU-UHFFFAOYSA-N |
SMILES canonique |
CCCNC(=O)CCCCCCCCCCCC1=C2C=CC=C3C2=C(C=C1)C4=CC=CC5=C4C3=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{4-[5-(3-Methylphenyl)-1,3-oxazol-2-yl]phenyl}-5-phenyl-1,3-oxazole](/img/structure/B14182244.png)
![(3S)-5-Bromo-1-{[tert-butyl(diphenyl)silyl]oxy}hex-5-en-3-ol](/img/structure/B14182248.png)
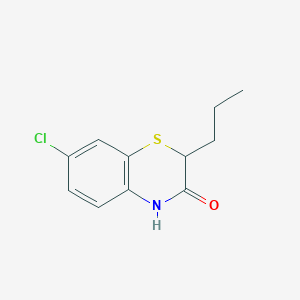
![Trimethyl{[2-(3-methylbut-2-en-1-yl)phenyl]ethynyl}silane](/img/structure/B14182271.png)
![4-[2-Chloro-4-(2-fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B14182276.png)
![2-[(3-fluorophenyl)methyl]-6-nitro-1H-benzimidazole](/img/structure/B14182279.png)
![2-Methyl-3-[2-(4-nitrophenyl)ethenyl]-1-(prop-2-en-1-yl)-1H-indole](/img/structure/B14182281.png)
![4-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(2,4-dichlorophenyl)butanamide](/img/structure/B14182285.png)

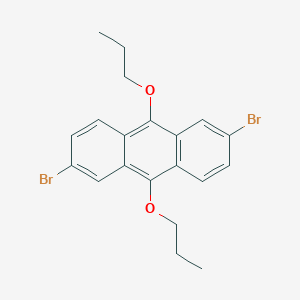
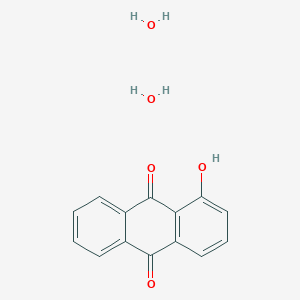

![Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(2-methylphenyl)-](/img/structure/B14182322.png)
